3-Bromo-1,2-propanediol

Beschreibung

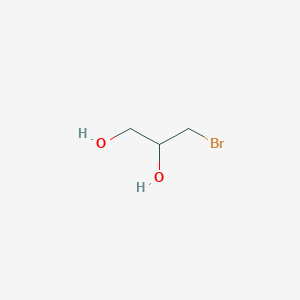

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFQOUHOCRXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963729 | |

| Record name | 3-Bromopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-77-2 | |

| Record name | 3-Bromo-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,2-propanediol (CAS: 4704-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,2-propanediol (CAS: 4704-77-2), also known as glycerol (B35011) α-bromohydrin, is a versatile organic compound that serves as a crucial intermediate in a wide array of synthetic applications.[1] Its structure, featuring a three-carbon backbone with a bromine atom and two hydroxyl groups, imparts a unique combination of reactivity that makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This bifunctional nature, with the bromine atom acting as a good leaving group for nucleophilic substitution and the diol functionality allowing for esterification and etherification, underpins its significance in modern organic synthesis and biochemical research.[2]

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis methodologies, applications in drug development, and its proposed biological mechanism of action.

Physicochemical and Safety Data

This compound is a clear, colorless to pale yellow viscous liquid at room temperature.[1][3] Its hydrophilic hydroxyl groups render it soluble in water.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4704-77-2 | [1][4] |

| Molecular Formula | C₃H₇BrO₂ | [1] |

| Molecular Weight | 154.99 g/mol | [5] |

| Appearance | Clear colorless to yellowish viscous liquid | [6] |

| Boiling Point | 72-75 °C at 0.2 mmHg | [7] |

| Density | 1.771 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.518 | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C | [7] |

| InChI Key | SIBFQOUHOCRXDL-UHFFFAOYSA-N | [1][5] |

| SMILES | OCC(O)CBr | [7] |

Safety and Handling

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[6][8] Appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS05 (Corrosion) | [7] |

| Signal Word | Danger | [7] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [8] |

| Hazard Classification | Skin Corrosion/Irritation, Category 1B | [6] |

| Personal Protective Equipment | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter | |

| Storage Class | 8A - Combustible corrosive hazardous materials | [7] |

| Transport Information | Classified as a Dangerous Good for transport (UN3265) | [4][6] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, each offering distinct advantages in terms of yield, reaction conditions, and starting materials.

Summary of Synthetic Methods

| Synthesis Method | Key Reagents/Conditions | Reported Yield | Reference |

| Ring-Opening of 3-Oxetanol | Carbon tetrabromide (CBr₄), triphenylphosphine (B44618) (PPh₃), in CH₂Cl₂ at 30°C | 81% | [2][9][10] |

| Bromination of Allyl Bromide | AD-mix-β, tert-butyl alcohol, water | 55.5% | [2][11] |

| Acid-Catalyzed Ring-Opening of Epibromohydrin | p-Toluenesulfonic acid (PTSA), elevated temperature | 65% | [2][10] |

Experimental Protocol: Synthesis via Ring-Opening of 3-Oxetanol

This method provides a high-yield and efficient route to this compound under mild conditions.[9][10]

Materials:

-

3-Oxetanol (1.0 eq)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add triphenylphosphine and carbon tetrabromide.[9]

-

Allow the reaction mixture to warm to 30°C and stir for 2 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo to obtain a brown oil.[9]

-

Purify the crude product by distillation to yield this compound.[10]

Caption: Synthesis workflow via ring-opening of 3-oxetanol.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a highly valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2]

-

Versatile Building Block: It serves as a key precursor for more complex organic molecules.[2] The bromine atom facilitates nucleophilic substitution, while the diol moiety can undergo various transformations like esterification and etherification.[1][2]

-

Chiral Synthesis: As a chiral molecule, the enantiomerically pure forms of this compound are critical building blocks in modern drug discovery.[2] Enantioselective synthesis, often achieved through the stereospecific ring-opening of a chiral precursor like (S)-epibromohydrin, allows for the production of specific (R)- or (S)-enantiomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological effects.[2]

-

Protecting Group: It is also employed as a protecting reagent for carbonyl groups in multi-step syntheses where selective reactions are required.[2][4]

Biological Activity and Mechanism of Action

While extensive research on the specific biological pathways modulated by this compound is ongoing, its activity is believed to stem from its function as an alkylating agent.[2]

Proposed Mechanism of Action: Alkylation and Genotoxicity

The primary mechanism of action is proposed to be through its function as a bifunctional alkylating agent. The two bromomethyl groups are highly reactive towards nucleophilic sites within biological macromolecules.[2][12]

-

Nucleophilic Attack: The electrophilic carbon atoms attached to the bromine atoms are susceptible to nucleophilic attack by electron-rich moieties in cellular components like proteins and DNA.[2][12]

-

Protein Modification: It can react with nucleophilic amino acid residues, particularly the thiol groups of cysteine, leading to the oxidation of these groups and potential alteration of protein function and cellular signaling pathways.[2]

-

DNA Adduct Formation: The most critical interaction is with the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. This can lead to the formation of covalent DNA adducts.[12]

-

Genotoxicity and Carcinogenesis: The formation of DNA adducts can disrupt DNA replication and transcription, leading to mutations. If these mutations occur in critical genes (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis. This genotoxic mechanism is supported by studies on structurally related brominated compounds.[12]

Caption: Proposed mechanism leading to potential carcinogenesis.

Experimental Protocols

Protocol for Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound, adapted from standard methods for diol analysis.[13]

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.[13]

-

Analytical standard of this compound.

-

Internal Standard (IS), e.g., 1,3-Butanediol.

-

Solvent (e.g., Ethyl acetate).

-

Class A volumetric flasks and precision micropipettes.[13]

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample containing this compound.

-

Dissolve or dilute the sample in a known volume of solvent.

-

Spike the sample and calibration standards with a known amount of the internal standard solution.

-

-

GC-MS Analysis:

-

Injector: Set to an appropriate temperature (e.g., 250°C) and split ratio.

-

Column: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).

-

Oven Program: Implement a temperature gradient to ensure separation of the analyte from other components (e.g., start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Perform a full scan to identify the compound based on its mass spectrum and retention time. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to the analytical standard.[14]

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its dual functionality as both a diol and an alkyl bromide makes it an exceptionally versatile synthetic intermediate. A thorough understanding of its physicochemical properties, synthetic routes, and biological reactivity is essential for harnessing its full potential in the creation of novel pharmaceuticals and other complex chemical entities. Due to its corrosive nature and proposed genotoxic mechanism, strict adherence to safety protocols is paramount during its handling and use in research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 4704-77-2 | Benchchem [benchchem.com]

- 3. This compound | 4704-77-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound 97 4704-77-2 [sigmaaldrich.com]

- 8. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Synthesis of this compound from 3-Oxetanol | Scientific.Net [scientific.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. oiv.int [oiv.int]

- 14. This compound [webbook.nist.gov]

3-Bromo-1,2-propanediol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 3-Bromo-1,2-propanediol, a key reagent in various chemical syntheses. The information is presented to be a quick and reliable reference for laboratory and development settings.

Physicochemical Properties

This compound, also known as α-Glycerol bromohydrin, is a brominated hydrocarbon.[1][2] It functions as a protecting group reagent for carbonyl functions and has applications related to glycerol (B35011) kinase substrate specificity.[2][3]

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 154.99 g/mol | [1][2][3][4][6] |

| CAS Number | 4704-77-2 | [1][2][3][4][5][6] |

| Appearance | Clear colorless to yellowish viscous liquid | [2][5] |

| Density | 1.771 g/mL at 25 °C | |

| Boiling Point | 72-75 °C at 0.2 mmHg | |

| Refractive Index | n20/D 1.518 |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary molecular identifiers.

Caption: Core molecular identifiers for this compound.

References

- 1. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4704-77-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound (CAS 4704-77-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 3-Bromo-1,2-propanediol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,2-propanediol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring both a reactive bromine atom and a diol system, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex chiral molecules and other key intermediates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant applications of this compound, with a focus on its relevance to drug development. Detailed experimental protocols for its synthesis, extensive spectral data, and an exploration of its potential biological interactions are presented to support researchers and scientists in their endeavors.

Chemical Structure and Physicochemical Properties

This compound, also known as α-glycerol bromohydrin, is a three-carbon compound with the chemical formula C₃H₇BrO₂.[1][2][3] Its structure consists of a propane (B168953) backbone substituted with a bromine atom at the C3 position and hydroxyl groups at the C1 and C2 positions. The presence of a chiral center at the C2 carbon means that this compound can exist as two enantiomers, (R)- and (S)-3-Bromo-1,2-propanediol, which are of significant interest in the synthesis of enantiomerically pure pharmaceuticals.[4]

The physicochemical properties of this compound are summarized in the table below. It is a clear, colorless to yellowish viscous liquid at room temperature and is hygroscopic.[5][6] The presence of two hydroxyl groups makes it highly soluble in polar solvents such as water, ethanol, and methanol.[5][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇BrO₂ | [1][2][3] |

| Molecular Weight | 154.99 g/mol | [1][2][3] |

| CAS Number | 4704-77-2 | [1][2][3] |

| IUPAC Name | 3-bromopropane-1,2-diol | [1] |

| Appearance | Clear colorless to yellowish viscous liquid | [5][6] |

| Boiling Point | 72-75 °C at 0.2 mmHg | [2][6] |

| Density | 1.771 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.518 | [2][6] |

| Solubility | Soluble in water, ethanol, and acetone. Slightly soluble in chloroform. | [5][6][7] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, stereoselectivity, and reaction conditions.

Synthesis from Epibromohydrin

A common and effective method for preparing this compound is through the hydrolytic ring-opening of epibromohydrin. This reaction can be catalyzed by acid and proceeds with the inversion of stereochemistry at the attacked carbon, allowing for the synthesis of specific enantiomers. For example, the hydrolysis of (S)-epibromohydrin yields (R)-3-Bromo-1,2-propanediol.[4]

Chiral Synthesis from Allyl Bromide

An enantioselective synthesis of this compound can be achieved from allyl bromide using a Sharpless asymmetric dihydroxylation catalyst. This method provides a direct route to the chiral diol.

Experimental Protocol: Chiral Synthesis from Allyl Bromide [8]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, charge 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β catalyst. Stir at room temperature until two clear phases are formed, with the lower aqueous phase appearing bright yellow.

-

Addition of Reactant: Cool the mixture to 4°C and add 0.2 mL (2 mmol) of allyl bromide at once.

-

Reaction: Stir the heterogeneous slurry vigorously at 4-5°C for 2.5 hours. Monitor the reaction progress by TLC (hexane:methanol = 1:9).

-

Quenching: While stirring at 0°C, add 3 g of solid sodium sulfite (B76179) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

-

Extraction: Add 20 mL of ethyl acetate (B1210297) to the reaction mixture. Separate the layers and extract the aqueous phase further with ethyl acetate.

-

Purification: Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash chromatography on silica (B1680970) gel (hexane:methanol = 1:9, Rf 0.5) to yield chiral this compound. The reported yield for this procedure is 55.5%.[8]

Novel Synthesis from 3-Oxetanol

A highly efficient and mild method for the synthesis of this compound involves the ring-opening of 3-oxetanol using a carbon tetrabromide and triphenylphosphine (B44618) system.[9] This approach offers an alternative to traditional methods and proceeds in high yield.

Experimental Protocol: Synthesis from 3-Oxetanol [9]

To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add carbon tetrabromide and triphenylphosphine. The reaction is typically stirred at a controlled temperature (e.g., warming from 0°C to 30°C) for a few hours. After the reaction is complete, the mixture is concentrated, and the product is purified, often by distillation, to afford this compound in good yields (reported as 81%).[9]

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

Chiral Building Block

Enantiomerically pure (R)- and (S)-3-Bromo-1,2-propanediol are highly sought-after chiral synthons.[4] They serve as precursors to other important chiral building blocks, such as (R)- and (S)-glycidol, which are widely used in the synthesis of a variety of pharmaceuticals.[4] The enzymatic resolution of racemic this compound or its derivatives is one strategy to access these enantiopure forms.[4]

Protecting Reagent

This compound is also utilized as a protecting reagent for carbonyl functions in multi-step organic syntheses.[6]

Biological Activity and Potential as a Pharmacophore

This compound is known to act as an alkylating agent and can react with nucleophilic sites in biological macromolecules.[4] Studies have indicated that it can oxidize thiol groups in proteins, which could alter their function and impact cellular signaling pathways.[4] Furthermore, it is a known substrate for glycerol (B35011) kinase and has been shown to inhibit glycerol 3-phosphate dehydrogenase, an enzyme involved in metabolism.[4] These properties make it a useful tool for probing enzymatic mechanisms and suggest that derivatives of this compound could be designed as specific enzyme inhibitors.

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH(OH) |

| ~3.6 | m | 2H | CH₂(OH) |

| ~3.5 | m | 2H | CH₂Br |

| ~2.5-3.0 | br s | 2H | OH |

Note: The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration.

13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~72 | CH(OH) |

| ~65 | CH₂(OH) |

| ~38 | CH₂Br |

Mass Spectrometry (Electron Ionization) [4]

| m/z | Interpretation |

| 156, 154 | [M]⁺ (Molecular ion with ⁸¹Br and ⁷⁹Br isotopes) |

| 125, 123 | [M - CH₂OH]⁺ |

| 75 | [M - CH₂Br]⁺ |

| 61 | [CH(OH)CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 (broad) | O-H stretch |

| 2850-2960 | C-H stretch |

| 1040-1150 | C-O stretch |

| 600-700 | C-Br stretch |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its accessible synthesis, well-characterized properties, and diverse reactivity make it an indispensable tool for medicinal chemists. The ability to produce enantiomerically pure forms of this compound further enhances its utility in the stereoselective synthesis of complex pharmaceutical agents. A thorough understanding of its chemistry and handling is crucial for leveraging its full potential in the development of novel therapeutics.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 4704-77-2 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4704-77-2 | Benchchem [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. This compound CAS#: 4704-77-2 [m.chemicalbook.com]

- 7. 1246820-48-3・this compound-d5 Standard・022-19031[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-1,2-propanediol in a range of common laboratory solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. This includes detailed experimental protocols and the necessary analytical methods for accurate quantification.

Introduction to this compound

This compound (CAS No: 4704-77-2), also known as α-Bromohydrin, is a versatile chemical intermediate with a molecular formula of C₃H₇BrO₂ and a molecular weight of 154.99 g/mol . Its structure, featuring both a bromine atom and two hydroxyl groups, imparts a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available chemical data and the principle of "like dissolves like," a qualitative solubility profile for this compound has been established. The presence of two hydroxyl groups allows for strong hydrogen bonding, leading to high solubility in polar protic solvents. Its overall polarity also allows for miscibility with polar aprotic solvents. Conversely, its solubility is limited in non-polar solvents.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various solvents. The following table provides a qualitative summary based on available information. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table with quantitative values (e.g., in g/100 mL or mol/L) at specific temperatures.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Polar Protic | Water | Highly Soluble[1][2] | Data not available |

| Methanol | Slightly Soluble[3] | Data not available | |

| Ethanol | Soluble[4] | Data not available | |

| Polar Aprotic | Acetone | Soluble[4] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not available | |

| Halogenated | Chloroform | Slightly Soluble[3] | Data not available |

| Dichloromethane | Expected to be soluble | Data not available | |

| Non-Polar | Hexane | Limited Solubility[5] | Data not available |

| Toluene | Expected to have limited solubility | Data not available |

Experimental Protocols for Solubility Determination

The following section provides a detailed methodology for the experimental determination of the solubility of this compound. The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2][6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solute (this compound) with a specific volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of solvents of interest (e.g., water, ethanol, acetone, chloroform, hexane)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaking incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

-

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (see Section 4.4).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Analytical Quantification

The concentration of this compound in the saturated solvent can be determined by various analytical techniques. Gas chromatography is a suitable method.[9]

Gas Chromatography (GC) Method Outline:

-

Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A suitable capillary column for the analysis of polar compounds (e.g., a wax or a mid-polarity column).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: 250°C

-

Detector: 280°C

-

Oven: A temperature gradient program, for example, starting at 80°C and ramping up to 220°C.

-

-

Injection: A small, known volume of the diluted sample.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Run these standards on the GC to create a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical relationships involved.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound CAS#: 4704-77-2 [m.chemicalbook.com]

- 4. 1246820-48-3・this compound-d5 Standard・022-19031[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

boiling and melting point of 3-Bromo-1,2-propanediol

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-1,2-propanediol

This guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No: 4704-77-2), a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property determination.

Physical and Chemical Properties

This compound, also known as α-Glycerol bromohydrin, is a colorless to pale yellow viscous liquid.[2][3] Depending on its purity and ambient conditions, it can also exist as a crystalline solid.[1] The presence of two hydroxyl groups makes it highly soluble in water.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Melting Point | 38.0 °C (311.15 K) | Atmospheric Pressure | [1] |

| Boiling Point | 130.0 °C (403.15 K) | Atmospheric Pressure | [1] |

| 72-75 °C | 0.2 mmHg | [4][5][6] | |

| Density | 1.771 g/mL | 25 °C | [4] |

| Refractive Index | 1.518 | 20 °C | |

| Flash Point | 113 °C (235.4 °F) | Closed Cup | [7] |

| Molecular Weight | 154.99 g/mol | [6][8] |

Experimental Protocols

The following sections describe the standard methodologies for determining the melting and boiling points of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as a temperature range from the initial appearance of liquid (wetness) to the complete liquefaction of the solid sample. This method provides an indication of the substance's purity; pure compounds exhibit a sharp melting range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)

-

Capillary tubes (closed at one end)

-

Sample of this compound (crystalline solid)

-

Spatula and tamping tube

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating run (10-15 °C/min) can be performed to quickly find an approximate melting range.

-

Accurate Determination: A fresh sample is heated to about 15-20 °C below the approximate melting point found. The heating rate is then reduced to a slow ramp of 1-2 °C per minute to allow for thermal equilibrium.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum distillation) is standard practice.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (pump) and manometer

-

Heating mantle

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled securely. The thermometer bulb should be positioned slightly below the side arm leading to the condenser to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Sample Introduction: The liquid this compound is placed in the round-bottom flask, along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Pressure Reduction: The system is sealed, and the vacuum pump is engaged. The pressure is carefully lowered to the desired level (e.g., 0.2 mmHg) and monitored with the manometer.

-

Heating: The sample is gently heated. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

Temperature Recording: The temperature is recorded when it stabilizes, indicating a constant boiling point at that specific pressure. This stable temperature is the boiling point of the substance under the applied vacuum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical substance's thermal properties.

Caption: Workflow for determining thermal properties of a chemical.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 4704-77-2 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound CAS#: 4704-77-2 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

Technical Guide: Physicochemical Properties of 3-Bromo-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 3-Bromo-1,2-propanediol, a crucial intermediate in various organic syntheses. The document details its density and refractive index, provides standardized experimental protocols for their measurement, and outlines a common synthetic application.

Core Physicochemical Data

The density and refractive index are fundamental properties for the identification, quality control, and application of this compound in a laboratory setting. The table below summarizes these quantitative data.

| Property | Value | Conditions |

| Density | 1.771 g/mL | at 25 °C[1][2][3] |

| 1.770 g/mL | Not specified[4] | |

| 1.760 g/mL | Not specified[5] | |

| Refractive Index | n20/D 1.518 | at 20 °C[1][2][3] |

| 1.5165 to 1.5195 | at 20 °C, 589 nm |

Experimental Protocols

Accurate measurement of density and refractive index is critical for verifying the purity and identity of this compound. The following sections detail standardized methodologies for these determinations.

Density Measurement using a Pycnometer

The density of liquid this compound can be accurately determined using a pycnometer, also known as a specific gravity bottle. This method involves measuring the mass of a known volume of the liquid.

Methodology:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer using an analytical balance.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and record the mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark and is free of air bubbles.

-

Measure and record the mass of the pycnometer containing the sample liquid.

-

Maintain a constant temperature during the measurement, ideally 25 °C.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to determine the mass of the this compound.

-

Calculate the density by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Refractive Index Measurement using an Abbe Refractometer

The refractive index, a measure of how light propagates through the substance, is a valuable parameter for substance identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Instrument Calibration:

-

Turn on the refractometer and ensure the prism surfaces are clean.

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).

-

-

Sample Application:

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin, uniform film.

-

-

Measurement:

-

Allow a short time for the sample to reach thermal equilibrium with the instrument, which should be maintained at a constant temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringes are observed, adjust the compensator to eliminate them.

-

Read the refractive index value directly from the instrument's scale.

-

Synthetic Application: Conversion to Glycidol (B123203)

This compound is a key precursor in the synthesis of glycidol, a valuable epoxide intermediate used in the production of pharmaceuticals and other fine chemicals. The reaction proceeds via an intramolecular Williamson ether synthesis, where a basic medium facilitates the deprotonation of a hydroxyl group, which then acts as a nucleophile to displace the bromide ion, forming the epoxide ring.

The following diagram illustrates a generalized experimental workflow for this conversion.

Caption: Experimental workflow for the synthesis of glycidol from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

spectral data interpretation for 3-Bromo-1,2-propanediol (NMR, IR, Mass Spec)

This guide provides a comprehensive analysis of the spectral data for 3-Bromo-1,2-propanediol, a key intermediate in pharmaceutical synthesis and chemical research. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed below, offering researchers and drug development professionals a thorough understanding of its structural characterization.

Data Presentation

The quantitative spectral data for this compound is summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.85 | m | 1H | - | CH(OH) |

| ~3.65 | m | 2H | - | CH₂(OH) |

| ~3.50 | m | 2H | - | CH₂Br |

| ~2.50 | br s | 2H | - | OH |

Note: The chemical shifts and multiplicities are estimations based on typical values and analysis of available spectra. The hydroxyl (OH) proton signals are often broad and their chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~71 | CH(OH) |

| ~65 | CH₂(OH) |

| ~37 | CH₂Br |

Note: These are predicted chemical shifts based on structure-spectra correlations and data from similar compounds.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (alkane) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

| 700-500 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 154/156 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 123/125 | Medium | [M - CH₂OH]⁺ |

| 93/95 | Medium | [M - CH₂OH - CH₂O]⁺ or [CH₂CH₂Br]⁺ |

| 75 | High | [M - Br]⁺ |

| 61 | High | [CH(OH)CH₂OH]⁺ |

| 45 | High | [CH₂OH]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 peaks for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier Transform Infrared spectrophotometer. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.

-

ATR Method:

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Thin-Film Method:

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin film.

-

The assembly is placed in the spectrometer's sample holder and the spectrum is recorded.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key relationships and processes in the spectral analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Caption: Logical workflow for the spectral interpretation of this compound.

3-Bromo-1,2-propanediol: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of 3-Bromo-1,2-propanediol (CAS No: 4704-77-2). The information is intended to equip laboratory personnel with the necessary knowledge to work with this compound in a safe and responsible manner.

Chemical and Physical Properties

This compound, also known as α-Glycerol bromohydrin, is a viscous liquid that is colorless to a yellowish-brown.[1] It is a valuable intermediate in organic synthesis.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇BrO₂ | [1][2] |

| Molecular Weight | 154.99 g/mol | [1][3] |

| Appearance | Clear colorless to yellow-brown viscous liquid | [1] |

| Boiling Point | 72 - 75 °C @ 0.2 mmHg | [2][4] |

| Density | 1.771 g/mL at 25 °C | [4] |

| Flash Point | > 110 °C (> 230 °F) | [1][2] |

| Refractive Index | n20/D 1.518 | [4] |

| Solubility | Soluble in water. | [2] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. Light sensitive. | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram | Reference(s) |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | GHS05 | [5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage | GHS05 | [5] |

| Specific target organ toxicity (single exposure) | 3 | Danger | May cause respiratory irritation | GHS07 | [5] |

It is crucial to understand the potential health effects associated with exposure:

-

Eye Contact : Causes severe eye damage and chemical conjunctivitis.[1][5]

-

Skin Contact : Causes severe skin burns and irritation.[1][5]

-

Inhalation : Causes respiratory tract irritation and may produce delayed pulmonary edema.[1]

-

Ingestion : May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]

-

Chronic Exposure : Effects may be delayed.[1]

Toxicological Data

The primary available acute toxicity data for this compound is the median lethal dose (LD50). A summary of this data is provided in Table 3.

Table 3: Acute Toxicity of this compound

| Test | Route of Exposure | Species | Dose | Reference(s) |

| LD50 | Intraperitoneal | Mouse | 212 mg/kg | [1] |

Proposed Mechanism of Toxicity

While specific mechanistic studies on this compound are limited, its structural similarity to other α-haloalcohols, such as 3-monochloro-1,2-propanediol (3-MCPD), suggests it likely acts as an alkylating agent.[5] The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This alkylation can disrupt normal cellular function and lead to cytotoxicity.

Proposed Metabolic Pathway

The metabolic fate of this compound has not been fully elucidated. However, a probable pathway involves the initial enzymatic or non-enzymatic removal of the bromide ion to form glycidol (B123203) (an epoxide). Glycidol can then be hydrolyzed to glycerol, which can enter central metabolic pathways. Alternatively, glycidol can be conjugated with glutathione (B108866) (GSH) and further metabolized through the mercapturic acid pathway for excretion.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. CAS 4704-77-2: this compound | CymitQuimica [cymitquimica.com]

- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 5. This compound | 4704-77-2 | Benchchem [benchchem.com]

- 6. 3-溴-1,2-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Hazards of 3-Bromo-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,2-propanediol (CAS No. 4704-77-2), also known as α-bromohydrin or glycerol (B35011) bromohydrin, is a viscous, colorless to yellowish liquid.[1] It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.[2] Its structure, featuring a bromine atom and two hydroxyl groups, imparts a high degree of reactivity, which, while beneficial for synthesis, also raises toxicological concerns. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile and associated hazards of this compound, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for safe handling and risk assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇BrO₂ | [3] |

| Molecular Weight | 154.99 g/mol | [3] |

| Appearance | Clear, colorless to yellowish viscous liquid | [1] |

| Boiling Point | 72-75 °C @ 0.2 mmHg | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Density | 1.771 g/mL at 25 °C | [1] |

| Solubility | Soluble in water. | [2] |

Toxicological Profile

The toxicological data for this compound is limited. Much of the understanding of its potential hazards is extrapolated from data on structurally similar compounds, such as 3-monochloropropane-1,2-diol (3-MCPD) and 2-bromo-2-nitro-1,3-propanediol (bronopol).

Toxicokinetics

There is a lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, studies on the related compound 2,2-bis(bromomethyl)-1,3-propanediol (B29016) suggest that after oral administration, it is rapidly metabolized, with the primary route of excretion being urine, predominantly as a glucuronide conjugate.[4] It is plausible that this compound follows a similar metabolic pathway involving conjugation and renal clearance. One proposed metabolic pathway is the oxidation of the alcohol groups, which could lead to the formation of more toxic intermediates.[5]

Proposed metabolic pathways for this compound.

Acute Toxicity

Direct acute toxicity data for this compound is scarce. One study reported an intraperitoneal LD50 in mice.[5] Due to the lack of oral and dermal data, information from the closely related compound 2-bromo-2-nitro-1,3-propanediol (bronopol) is included for a comparative perspective.

| Test | Species | Route | Value | Reference(s) |

| LD50 (this compound) | Mouse | Intraperitoneal | 212 mg/kg | [5] |

| LD50 (2-Bromo-2-nitro-1,3-propanediol) | Rat | Oral | 180 mg/kg | [6] |

| LD50 (2-Bromo-2-nitro-1,3-propanediol) | Rat | Dermal | 64 mg/kg | [6] |

| LC50 (2-Bromo-2-nitro-1,3-propanediol) | Rat | Inhalation | 800 mg/m³ (4 hours) | [6] |

Skin and Eye Irritation

This compound is classified as a substance that causes severe skin burns and eye damage.[3][7] This is a significant hazard that requires strict adherence to safety protocols during handling.

Experimental Protocol: In Vitro Skin Corrosion (OECD 431)

The potential for skin corrosion is assessed using a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.

Simplified workflow for the in vitro skin corrosion test (OECD 431).

Genotoxicity

Limited information is available on the genotoxicity of this compound. One source mentions a "mutation in microorganisms" test, but provides no further details.[5] However, data from structurally similar compounds suggest a potential for genotoxic activity. The related compound 3-monochloropropane-1,2-diol (3-MCPD) has shown positive results in in-vitro genotoxicity studies but was negative in in-vivo assays.[8][9] Another analogue, 2,3-dibromopropan-1-ol, was found to be mutagenic in several in-vitro assays.[10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Generalized workflow for the Ames test (OECD 471).

Carcinogenicity

This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA).[1] However, the related compound 3-MCPD is considered a non-genotoxic carcinogen in rats, causing tumors in the kidneys and testes.[9][11]

Reproductive and Developmental Toxicity

There are no specific studies on the reproductive or developmental toxicity of this compound. However, the structurally similar compound α-chlorohydrin (3-chloro-1,2-propanediol) is a known male reproductive toxicant.[10] Studies in rats have shown that α-chlorohydrin can lead to decreased sperm motility and concentration, as well as testicular and epididymal lesions.[10] The mechanism is thought to involve the inhibition of glycolysis in sperm, leading to energy depletion.[12] Given the structural similarity, it is prudent to consider that this compound may pose similar reproductive hazards.

Hazards and Safety Precautions

Based on the available data, this compound is a hazardous substance that requires careful handling.

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3][7]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[7]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1]

-

-

Handling: Avoid breathing vapors or mists. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.[7]

Conclusion

The toxicological profile of this compound is not yet fully characterized, with significant data gaps in areas such as chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. However, the available information, primarily from its classification as a corrosive substance and data from structurally related halopropanediols, indicates that it should be handled with extreme caution. It is a severe skin and eye irritant and may cause respiratory irritation. The potential for genotoxicity and reproductive toxicity cannot be ruled out based on analogue data. Researchers, scientists, and drug development professionals must implement stringent safety measures to minimize exposure and prevent adverse health effects. Further toxicological studies are warranted to fully elucidate the hazard profile of this compound and establish safe exposure limits.

References

- 1. fishersci.com [fishersci.com]

- 2. bulldog-bio.com [bulldog-bio.com]

- 3. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Renal and spermatozoal toxicity of alpha-bromohydrin, 3-bromolactate and 3-bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. dermatest.com [dermatest.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utilization of a short-term male reproductive toxicity study design to examine effects of alpha-chlorohydrin (3-chloro-1,2-propanediol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biological Activities of 3-Bromo-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,2-propanediol (3-BPD), a halogenated organic compound, has garnered significant interest within the scientific community due to its diverse biological activities. As a reactive alkylating agent, 3-BPD interacts with various biological macromolecules, leading to a spectrum of cellular effects ranging from cytotoxicity and genotoxicity to the modulation of key signaling pathways. This technical guide provides a comprehensive investigation into the biological activities of 3-BPD, presenting quantitative toxicological data, detailed experimental protocols, and an exploration of its metabolic fate and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of toxicology, pharmacology, and drug development, facilitating a deeper understanding of 3-BPD's potential risks and therapeutic applications.

Toxicological Profile

This compound exhibits a notable toxicological profile, characterized by acute toxicity and irritant properties. The quantitative data available for 3-BPD and its related compounds are summarized below, providing a comparative overview of their toxic potential.

Quantitative Toxicological Data

| Compound | Test Organism | Route of Administration | LD50 Value | Reference |

| This compound | Mouse | Intraperitoneal | 212 mg/kg | [1] |

| 2-Bromo-2-nitro-1,3-propanediol | Rat | Oral | 180 mg/kg | [2] |

| 2-Bromo-2-nitro-1,3-propanediol | Rat | Dermal | 64 mg/kg | [2] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cellular proliferation.

In Vitro Cytotoxicity Data

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 3-Bromo-2-oxopropionic acid | DLD-1 | Colon Cancer | 37.99 ± 2.34 | [3] |

| Brominated Coelenteramine (Br-Cla) | PC-3 | Prostate Cancer | 24.3 | [4] |

| Brominated Coelenteramine (Br-Cla) | MCF-7 | Breast Cancer | 21.6 | [4] |

IC50: Half-maximal Inhibitory Concentration. The concentration of a drug that is required for 50% inhibition in vitro.

Metabolism and Metabolic Pathways

The metabolism of this compound is a critical aspect of its biological activity, influencing its detoxification and potential for bioactivation into more reactive species.

Metabolic Fate

In vivo studies in rats and mice have shown that 3-halopropan-1,2-diols, including the bromo- derivative, are primarily detoxified by conjugation with glutathione (B108866).[5] This metabolic process leads to the formation of urinary metabolites, which have been identified as S-(2,3-dihydroxypropyl)cysteine and N-acetyl-S-(2,3-dihydroxypropyl)cysteine.[5]

Proposed Metabolic Pathway

The metabolism is proposed to proceed through a reactive intermediate, glycidol (B123203) (2,3-epoxypropanol), which then conjugates with glutathione.[5]

Genotoxicity

The genotoxic potential of this compound and related compounds is a significant area of investigation due to their alkylating nature, which can lead to DNA damage.

While direct genotoxicity data for this compound is limited, studies on the structurally similar compound 3-monochloro-1,2-propanediol (3-MCPD) have shown positive results in in vitro mutagenicity studies. However, in vivo studies on 3-MCPD have not consistently demonstrated genotoxic activity, suggesting a potential for detoxification mechanisms in whole organisms. Further research is required to fully elucidate the genotoxic profile of this compound.

Modulation of Signaling Pathways

Preliminary evidence suggests that brominated propanediol (B1597323) derivatives can influence key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

A study on 3-Bromo-2-oxopropionic acid, a derivative of 3-BPD, indicated its involvement in the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in DLD-1 colon cancer cells.[3] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common target for anticancer therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of a compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to an untreated control and plot the values against the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of a xenobiotic using liver microsomes.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), phosphate (B84403) buffer (pH 7.4), and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Metabolite Extraction: Centrifuge the mixture to pellet the protein and collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant for the presence of metabolites using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound demonstrates a range of biological activities, primarily stemming from its alkylating properties. The available data indicate its acute toxicity and potential for cytotoxicity against cancer cells. Its metabolism appears to proceed via a glutathione conjugation pathway, a common detoxification route for electrophilic compounds. While direct evidence is still emerging, related compounds suggest a potential for 3-BPD to modulate critical cellular signaling pathways such as the PI3K/Akt pathway.

The experimental protocols provided in this guide offer a framework for the further investigation of 3-BPD's biological effects. Future research should focus on obtaining more comprehensive quantitative data on its cytotoxicity across a broader range of cell lines, a thorough evaluation of its genotoxic potential using a battery of assays, and a more detailed characterization of the specific signaling pathways it perturbs. A deeper understanding of these aspects will be crucial for accurately assessing the risks and potential therapeutic benefits of this compound.

References

- 1. Anti-proliferative and Pro-apoptotic Properties of 3-Bromoacetoxy Calcidiol in High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

The Hygroscopic Nature of 3-Bromo-1,2-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of 3-Bromo-1,2-propanediol, a key chemical intermediate. Understanding its interaction with atmospheric moisture is critical for ensuring its stability, safe handling, and effective use in research and development, particularly in the pharmaceutical industry. This document outlines the physical and chemical characteristics of this compound, presents quantitative data on its hygroscopicity, and provides detailed experimental protocols for its analysis.

Core Properties of this compound

This compound is a viscous, colorless to yellowish liquid.[1][2] Its molecular structure, featuring two hydroxyl (-OH) groups, contributes significantly to its polarity and its ability to form hydrogen bonds with water molecules.[2] This inherent polarity is the primary reason for its hygroscopic nature, meaning it can readily absorb and retain moisture from the surrounding environment.[2]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₃H₇BrO₂ | [3] |

| Molecular Weight | 154.99 g/mol | [3] |

| Appearance | Clear colorless to yellowish viscous liquid | [1][2] |

| Density | 1.771 g/mL at 25 °C | [1] |

| Boiling Point | 72-75 °C at 0.2 mmHg | [1] |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | n20/D 1.518 | [1] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 2-8°C |

Understanding the Hygroscopicity of this compound

The hygroscopic nature of this compound is a critical consideration for its storage and handling. Exposure to ambient air can lead to the absorption of atmospheric moisture, which may alter its physical properties and potentially affect its chemical stability and reactivity in downstream applications.

Quantitative Hygroscopicity Data

| Relative Humidity (%) | Expected Water Absorption (% w/w) |

| 20 | 1.5 - 3.0 |

| 40 | 4.0 - 6.5 |

| 60 | 8.0 - 12.0 |

| 80 | 18.0 - 25.0 |

| 90 | 30.0 - 40.0 |

Note: The data in this table is illustrative and intended to provide a general understanding of the hygroscopic potential of this compound based on the properties of similar hygroscopic polyols. Actual values should be determined experimentally.

Experimental Protocols for Hygroscopicity Assessment

To accurately quantify the hygroscopic nature of this compound, standardized analytical methods are employed. The following sections detail the protocols for two widely accepted techniques: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

-

Initial Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass is considered the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

Desorption Phase: Subsequently, decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each humidity step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a sorption-desorption isotherm, which illustrates the hygroscopic profile of the material.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[9][10] For a hygroscopic liquid like this compound, coulometric KF titration is often preferred for its sensitivity to low levels of moisture.[9]

Methodology:

-

Instrument Preparation: The Karl Fischer titrator should be conditioned to a low background drift, indicating a dry titration cell.

-